molecular formula C8H9ClO2 B030813 1-Chloro-3,5-dimethoxybenzene CAS No. 7051-16-3

1-Chloro-3,5-dimethoxybenzene

Cat. No. B030813
Key on ui cas rn: 7051-16-3
M. Wt: 172.61 g/mol
InChI Key: WQHNWJBSROXROL-UHFFFAOYSA-N
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Patent
US06972340B2

Procedure details

A solution of 5-chloro-1,3-dimethoxybenzene (5.41 g, 31.3 mM) in methylene chloride (75 mL) at −78° C. was stirred with a 1M solution of BBr3 in methylene chloride (63 mL) for 45 minutes. The reaction was allowed to warm to room temperature overnight and diluted with water (75 mL). The layers were separated and the aqueous layer washed two times with methylene chloride. The aqueous layer was acidified with 1N HCl and extracted 3 times with ethyl acetate. The combined organic layers were washed with 1N sodium thiosulfate (1×35 mL) and water (1×25 mL). The organic layer was dried (MgSO4), filtered and concentrated under reduced pressure and purified by chromatography (methylene chloride/acetone) to provide the titled compound. MS ESI(−)) m/e 143 (M−H)+; 1H NMR (300 MHz, CDCl3) δ 6.45 (d, 2H), 6.25 (t, 1H), 5.41 (bs, 2H).
Quantity
5.41 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:10]C)[CH:5]=[C:6]([O:8]C)[CH:7]=1.B(Br)(Br)Br>C(Cl)Cl.O>[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:10])[CH:3]=1

Inputs

Step One
Name
Quantity
5.41 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)OC)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
63 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer washed two times with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 1N sodium thiosulfate (1×35 mL) and water (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography (methylene chloride/acetone)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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